molecular formula C14H21Cl3N4 B1405744 4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride CAS No. 1987680-77-2

4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

Cat. No. B1405744
CAS RN: 1987680-77-2
M. Wt: 351.7 g/mol
InChI Key: XXHSKUQQNFTCNH-UHFFFAOYSA-N
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Description

“4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties . For instance, Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide and evaluated it for anti-tubercular activity .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis Techniques

  • A Convenient Synthesis of (1H-Azol-1-yl)piperidines : A method for the preparation of 3- and 4-(1H-azol-1-yl)piperidines, involving arylation of azoles with bromopyridines and subsequent reduction, was developed. This technique could potentially apply to the synthesis of compounds like 4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride (Shevchuk et al., 2012).

Medicinal Chemistry

  • Identification of Glycine Transporter 1 Inhibitors : Research identified compounds structurally related to 4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine as potent inhibitors of Glycine Transporter 1, suggesting potential therapeutic applications in central nervous system disorders (Yamamoto et al., 2016).

Cancer Research

  • Aurora Kinase Inhibitor for Cancer Treatment : Piperidine derivatives, which may include structures similar to 4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine, have been studied as inhibitors of Aurora A kinase, suggesting their potential utility in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Chemical Process Development

  • Synthesis of Crizotinib Intermediates : Research on the synthesis of intermediates for Crizotinib, a medication used in cancer treatment, involves compounds related to 4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine, demonstrating its relevance in pharmaceutical synthesis (Fussell et al., 2012).

ACAT Inhibitors

  • Discovery of ACAT-1 Inhibitors : A compound structurally similar to 4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), indicating potential applications in the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Novel Derivatives Synthesis

  • Synthesis of Benzo[4,5]imidazo[1,2-a]pyridine Derivatives : A series of benzo[4,5]imidazo[1,2-a]pyridine derivatives, which are related to 4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine, were synthesized, potentially contributing to the development of new pharmaceuticals (Goli-Garmroodi et al., 2015).

properties

IUPAC Name

4-[(2-piperidin-3-ylimidazol-1-yl)methyl]pyridine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4.3ClH/c1-2-13(10-16-5-1)14-17-8-9-18(14)11-12-3-6-15-7-4-12;;;/h3-4,6-9,13,16H,1-2,5,10-11H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHSKUQQNFTCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=CN2CC3=CC=NC=C3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
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4-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

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